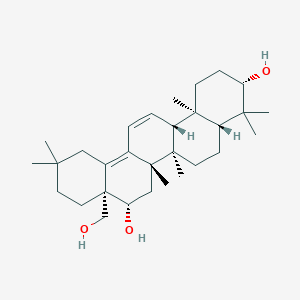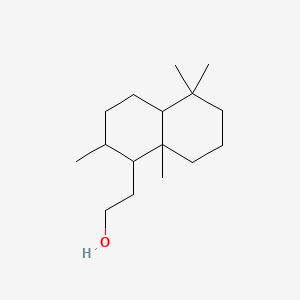
Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester is a chemical compound with the molecular formula C9H9ClN2O4 and a molecular weight of 244.63 g/mol . This compound is known for its unique structure, which includes a carbamic acid moiety, a nitrophenyl group, and a 2-chloroethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester typically involves the reaction of 4-nitrophenol with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis Reactions: The ester bond can be hydrolyzed to yield the corresponding carbamic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Hydrolysis Reactions: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The corresponding amino derivative.
Hydrolysis Reactions: Carbamic acid and the corresponding alcohol.
Applications De Recherche Scientifique
Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by forming covalent bonds with active sites, thereby blocking the enzyme’s activity. The 2-chloroethyl group is particularly reactive and can form stable adducts with nucleophilic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (4-nitrophenyl)-, methyl ester
- Carbamic acid, (4-nitrophenyl)-, ethyl ester
- Carbamic acid, (4-nitrophenyl)-, propyl ester
Uniqueness
Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity compared to other esters. This reactivity makes it particularly useful in applications requiring covalent modification of biomolecules .
Propriétés
| 60480-06-0 | |
Formule moléculaire |
C9H9ClN2O4 |
Poids moléculaire |
244.63 g/mol |
Nom IUPAC |
2-chloroethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H9ClN2O4/c10-5-6-16-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13) |
Clé InChI |
COEVUZLBFRTZAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)OCCCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







